molecular formula C12H19F2NO3 B1407030 tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate CAS No. 1400764-63-7

tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate

Cat. No.: B1407030
CAS No.: 1400764-63-7
M. Wt: 263.28 g/mol
InChI Key: ULAIIAXQAOIFFB-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO3. It is known for its unique structure, which includes a piperidine ring substituted with difluoromethyl and formyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study the effects of difluoromethyl and formyl groups on biological systems.

    Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl and formyl groups play crucial roles in its reactivity and interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3,3-Difluoro-4-methylpiperidine-1-carboxylate: Lacks the formyl group, leading to different reactivity and applications.

    tert-Butyl 4-Formyl-4-methylpiperidine-1-carboxylate: Lacks the difluoromethyl group, affecting its chemical properties and uses.

    tert-Butyl 3,3-Difluoro-4-formylpiperidine-1-carboxylate:

These comparisons highlight the uniqueness of this compound in terms of its structure and chemical properties.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAIIAXQAOIFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127028
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404196-21-9
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404196-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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